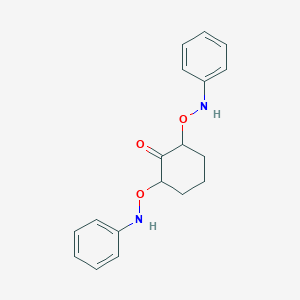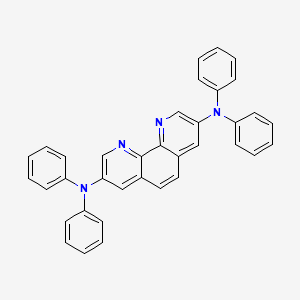
1,10-Phenanthroline-3,8-diamine, N,N,N',N'-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- is a complex organic compound known for its versatile applications in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- typically involves multiple steps, starting with the preparation of 1,10-phenanthroline The phenanthroline is then subjected to nitration and reduction reactions to introduce the diamine groupsCommon reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original phenanthroline form.
Substitution: The diamine and tetraphenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenanthroline compounds .
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent polymers and catalysts
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function and activity. The pathways involved often include electron transfer and coordination chemistry mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its chelating properties.
1,10-Phenanthroline-5,6-dione: A derivative with distinct redox properties.
1,10-Phenanthroline-5,6-diimine: Known for its photo-stimulated behavior.
Uniqueness
1,10-Phenanthroline-3,8-diamine, N,N,N’,N’-tetraphenyl- stands out due to its enhanced stability and versatility in forming complexes with a wide range of metal ions. Its unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
796847-42-2 |
|---|---|
Molekularformel |
C36H26N4 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
3-N,3-N,8-N,8-N-tetraphenyl-1,10-phenanthroline-3,8-diamine |
InChI |
InChI=1S/C36H26N4/c1-5-13-29(14-6-1)39(30-15-7-2-8-16-30)33-23-27-21-22-28-24-34(26-38-36(28)35(27)37-25-33)40(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |
InChI-Schlüssel |
IZSMJFQSSWUUEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


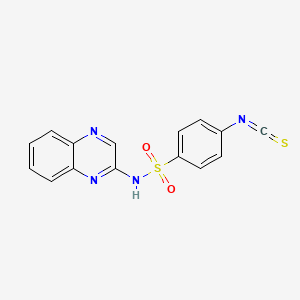
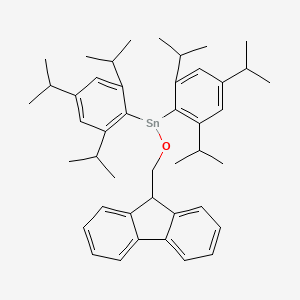
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)
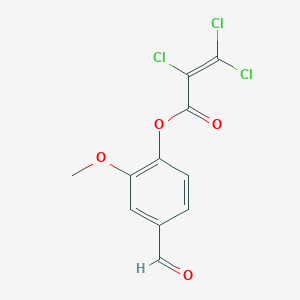

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)

![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
